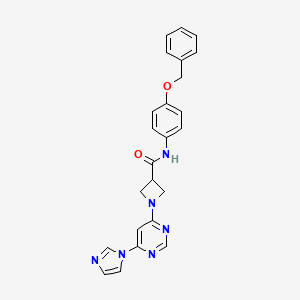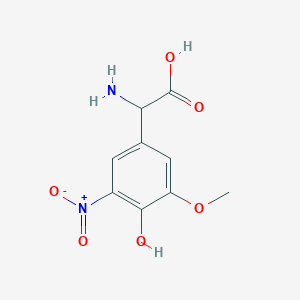
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Research on imidazole derivatives, including compounds similar to the one , has shown significant interest in their antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole and related structures have been reviewed for their potential as new antitumor drugs. Some of these compounds have advanced past preclinical testing stages due to their promising biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
Pharmacophore Design for p38α MAP Kinase Inhibition
Synthetic compounds with a tri- and tetra-substituted imidazole scaffold are highlighted for their selectivity as inhibitors of p38 MAP kinase, which is crucial for the regulation of proinflammatory cytokines. This research focuses on the design, synthesis, and activity studies of such inhibitors, providing insights into their potential applications in treating inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Cytochrome P450 Isoform Inhibition
Studies on chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes underscore the significance of such compounds in predicting drug-drug interactions (DDIs) due to metabolism-based effects. This research offers valuable insights into the selectivity of inhibitors toward various CYP isoforms, which is essential for the safe development of new drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Functional Chemical Groups in CNS Drug Synthesis
A literature search identified functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. This study outlines the diversity of chemical groups capable of producing CNS effects, ranging from depression to convulsion, and discusses their potential in developing novel CNS-acting drugs (Saganuwan, 2017).
Optoelectronic Materials from Quinazolines and Pyrimidines
Research on quinazoline and pyrimidine derivatives has expanded into applications for electronic devices and luminescent elements. This review highlights the incorporation of these scaffolds into π-extended conjugated systems for creating novel optoelectronic materials, demonstrating the broader applications of such compounds beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-phenylmethoxyphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-24(28-20-6-8-21(9-7-20)32-15-18-4-2-1-3-5-18)19-13-30(14-19)23-12-22(26-16-27-23)29-11-10-25-17-29/h1-12,16-17,19H,13-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAHJFBVMKBTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)
![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)
![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)
![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)
![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)